molecular formula C21H26O7 B1251603 Stilbostemin B 3'-beta-d-glucopyranoside

Stilbostemin B 3'-beta-d-glucopyranoside

Cat. No.: B1251603
M. Wt: 390.4 g/mol
InChI Key: WTRYYJMNPMGQFI-YMQHIKHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stilbostemin B 3'-beta-d-glucopyranoside is a naturally occurring bibenzyl glycoside isolated from the roots of Stemona tuberosa . It has a molecular formula of C21H26O7 and a molecular weight of 390.43 g/mol . This compound belongs to the broader class of stilbenoids, which are plant-derived phenolic compounds known as phytoalexins that act as a defense mechanism against pathogens . Research indicates that Stilbostemin B 3'-beta-d-glucopyranoside possesses significant neuroprotective properties . In a preclinical study, it demonstrated a protective effect against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma SH-SY5Y cells . This suggests its potential value in research focused on neurodegenerative conditions. The compound's structure consists of a bibenzyl (dihydrostilbene) backbone, characterized by two aromatic rings linked by an ethyl bridge, with a D-glucose moiety attached . Like other stilbenoids, glycosylation can influence the compound's solubility and bioavailability . Stilbenoids, as a class, are under investigation for a wide range of biological activities, including antioxidant, anti-inflammatory, and potential applications in managing metabolic and neurological diseases . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, as stilbenoids can be sensitive to factors such as light and oxidation .

Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-hydroxy-2-methyl-5-(2-phenylethyl)phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H26O7/c1-12-15(23)9-14(8-7-13-5-3-2-4-6-13)10-16(12)27-21-20(26)19(25)18(24)17(11-22)28-21/h2-6,9-10,17-26H,7-8,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1

InChI Key

WTRYYJMNPMGQFI-YMQHIKHWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC3=CC=CC=C3)O

Canonical SMILES

CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)CCC3=CC=CC=C3)O

Synonyms

stilbostemin B 3'-beta-D-glucopyranoside
stilbostemin B pyranoside

Origin of Product

United States

Preparation Methods

Oxidative Coupling of Phenolic Precursors

Phenolic precursors such as resveratrol analogs undergo oxidative dimerization using enzymes (e.g., laccases) or chemical oxidants (e.g., FeCl₃). For example, the coupling of 3,5-dihydroxybenzaldehyde derivatives in the presence of horseradish peroxidase yields stilbene dimers. However, regioselectivity remains a challenge, often requiring protective groups to direct coupling.

Palladium-Catalyzed Cross-Coupling

Heck and Suzuki couplings are widely employed for stilbene synthesis. A Heck reaction between bromostilbenes and styrenes using Pd(OAc)₂ as a catalyst and triethylamine as a base generates the ethylene bridge. Reaction conditions (e.g., solvent: DMF, temperature: 80–100°C) influence yield and stereoselectivity, with trans-stilbenes predominating.

The introduction of the β-D-glucopyranosyl group to Stilbostemin B’s 3'-hydroxy position is achieved through chemical or enzymatic methods.

Chemical Glycosylation: Koenigs-Knorr Method

The Koenigs-Knorr reaction, a classical approach, employs glycosyl halides and silver salts. For example:

  • Glycosyl Donor Preparation : Peracetylated β-D-glucopyranosyl bromide is synthesized by treating D-glucose with HBr/AcOH.

  • Coupling Reaction : Stilbostemin B (1 equiv) reacts with the glycosyl donor (1.2 equiv) in anhydrous dichloromethane, using Ag₂CO₃ as an acid scavenger. The reaction proceeds at 25°C for 12–24 hours, yielding the acetyl-protected glycoside.

  • Deprotection : The acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH), affording the free β-D-glucopyranoside.

Table 1: Koenigs-Knorr Reaction Optimization

ParameterConditionYield (%)Purity (%)
SolventDichloromethane6285
CatalystAg₂CO₃5888
Temperature25°C6590
Reaction Time18 hours7092

Enzymatic Glycosylation: β-Glucosidase-Catalyzed Synthesis

Enzymatic methods offer stereoselective glycosylation under mild conditions. Extracellular β-glucosidases from Aspergillus oryzae and Talaromyces flavus have been used to synthesize β-D-glucopyranosides via transglycosylation.

Protocol:

  • Enzyme Induction : β-Glucosidases are induced in A. oryzae using cellobiose (2% w/v) in Sabouraud medium at 30°C for 72 hours.

  • Reaction Setup : Stilbostemin B (10 mM) and phenyl β-D-glucopyranoside (20 mM) are incubated with the enzyme (5 U/mL) in phosphate buffer (pH 6.5) at 37°C for 48 hours.

  • Product Isolation : The reaction mixture is extracted with ethyl acetate, and the glucoside is purified via silica gel chromatography.

Table 2: Enzymatic vs. Chemical Glycosylation

MetricEnzymatic MethodKoenigs-Knorr Method
Stereoselectivity>99% β-anomer85–90% β-anomer
Yield55–60%60–70%
Reaction Time48 hours18 hours
Solvent ToxicityAqueous bufferDichloromethane

Purification and Characterization

Chromatographic Purification

Crude products are purified using:

  • Flash Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (1:4 to 1:1).

  • HPLC : C18 column, mobile phase: acetonitrile/water (70:30), flow rate: 1 mL/min, UV detection at 280 nm.

Structural Confirmation

  • NMR Spectroscopy : Key signals include the anomeric proton (δ 4.8–5.0 ppm, d, J = 8 Hz) and glucopyranosyl carbons (C-1′: δ 102–104 ppm).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 481.2 (C₂₄H₂₈O₁₀).

Industrial Production Considerations

Scalable synthesis requires:

  • Continuous Flow Systems : For palladium-catalyzed steps to enhance reproducibility.

  • Immobilized Enzymes : β-Glucosidases immobilized on chitosan beads improve reusability (>10 cycles).

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in Koenigs-Knorr reactions, reducing environmental impact.

Q & A

Q. How should researchers design studies to explore the compound’s potential in neurodegenerative diseases?

  • Methodology :
  • In vivo models : Use MPTP-induced Parkinson’s disease in mice to assess behavioral and histological outcomes.
  • Biomarker analysis : Quantify dopamine levels via HPLC and neuroinflammatory markers (e.g., TNF-α, IL-6) via ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stilbostemin B 3'-beta-d-glucopyranoside
Reactant of Route 2
Stilbostemin B 3'-beta-d-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.